Boc-aza-L-leucine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDQZVYJKDSORW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592156 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94778-71-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-aza-L-leucine: A Unique Building Block for Peptidomimetics

Introduction: Decoding the "Aza-Leucine" Nomenclature

In the field of peptide chemistry and drug discovery, the precise structure of a synthetic building block is paramount. The compound commonly referred to as Boc-aza-L-leucine (CAS No: 94778-71-9) presents an important case study in nomenclature. While the "aza" prefix typically signifies the replacement of an alpha-carbon (Cα) with a nitrogen atom within the amino acid backbone, the structure corresponding to this CAS number is systematically named (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid .[1]

This reveals that the compound is not a direct backbone-modified analog of leucine, but rather a derivative of L-alanine, featuring a dimethylamino group on the beta-carbon (Cβ). This structural distinction is critical, as it imparts unique chemical properties—basicity, steric hindrance, and hydrogen bonding potential—that differ significantly from both canonical leucine and true backbone aza-amino acids. This guide provides an in-depth analysis of this unique molecule's structure, properties, and applications for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule whose utility in synthesis is dictated by its distinct functional groups: the acid-labile tert-butoxycarbonyl (Boc) protecting group, a free carboxylic acid, and a tertiary amine side chain.

Structural Analysis

The core structure consists of:

-

L-Alanine Core: The stereochemistry is retained in the L-configuration at the alpha-carbon, which is crucial for recognition by biological systems and for maintaining desired peptide conformations.[1]

-

tert-Butoxycarbonyl (Boc) Group: This bulky protecting group masks the α-amino group, preventing its participation in unwanted side reactions during peptide synthesis. It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2]

-

β-Dimethylamino Group: The presence of a -(CH₂)N(CH₃)₂ side chain introduces a basic, nucleophilic center, significantly increasing the polarity and hydrogen bond accepting capability of the residue compared to the hydrophobic isobutyl side chain of leucine.

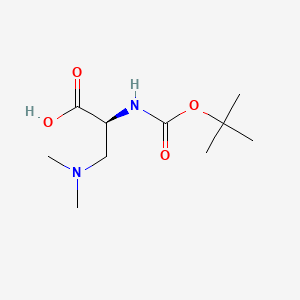

Caption: Chemical structure of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| Systematic Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | [1] |

| CAS Number | 94778-71-9 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][3] |

| Molecular Weight | 232.28 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥97% | [1] |

| Storage | Store in a cool, dry, well-ventilated place (2-8°C recommended) | [4] |

| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols. | Inferred from structure |

Spectroscopic Profile (Predicted)

-

¹H NMR:

-

~1.4 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

~2.3 ppm (s, 6H): A singlet from the six equivalent protons of the two N-methyl groups.

-

~2.5-3.0 ppm (m, 2H): Multiplets for the two diastereotopic protons on the β-carbon.

-

~4.2 ppm (m, 1H): A multiplet for the proton on the α-carbon.

-

~5.5 ppm (br d, 1H): A broad doublet for the NH proton of the carbamate, which may exchange with D₂O.

-

~10-12 ppm (br s, 1H): A broad singlet for the carboxylic acid proton, which will exchange with D₂O.

-

-

¹³C NMR:

-

~28 ppm: Signal for the three methyl carbons of the Boc group.

-

~45 ppm: Signal for the two N-methyl carbons.

-

~55-60 ppm: Signals for the α- and β-carbons.

-

~80 ppm: Signal for the quaternary carbon of the Boc group.

-

~156 ppm: Signal for the carbamate carbonyl carbon.

-

~175 ppm: Signal for the carboxylic acid carbonyl carbon.

-

-

Mass Spectrometry (ESI+):

-

Expected (M+H)⁺: m/z 233.15

-

Key Fragments: A prominent fragment at m/z 133.10 corresponding to the loss of the Boc group (-C₅H₈O₂), and a fragment at m/z 187.14 corresponding to the loss of carbon dioxide (-CO₂).

-

Synthesis and Reactivity

Synthesis

While specific literature on the synthesis of this exact molecule is sparse, a plausible synthetic route would involve starting from a protected L-serine or L-aspartic acid derivative. A likely pathway involves the reductive amination of a Boc-protected β-aldehyde derivative of alanine with dimethylamine.

Reactivity in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS).[1] Its reactivity is governed by its two main functional sites: the carboxylic acid and the Boc-protected amine.

-

Coupling Reaction: The carboxylic acid is activated using standard peptide coupling reagents (e.g., HBTU, HATU, or DCC/HOBt) to form a highly reactive ester or acylurea. This activated species then readily reacts with the free N-terminal amine of a resin-bound peptide to form a new peptide bond. The tertiary amine in the side chain is generally not reactive under these conditions but may influence the local pH.

-

Deprotection: After coupling, the Boc group is removed from the newly incorporated residue to expose a new N-terminal amine for the next coupling cycle. This is achieved by treating the peptide-resin with a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][]

References

Boc-aza-L-leucine: A Guide to Synthesis and Purification

An In-depth Technical Guide for Drug Development Professionals

Abstract

Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are crucial building blocks in the development of peptidomimetics.[1] This substitution introduces significant changes to the peptide backbone, including altered conformational preferences and enhanced resistance to enzymatic degradation.[1][2] Boc-aza-L-leucine, in particular, is a valuable synthon for introducing a constrained, protease-resistant leucine mimic into peptide sequences. This guide provides a comprehensive overview of the synthesis and purification of this compound, focusing on robust methodologies and the scientific rationale behind key procedural steps. It is intended for researchers and professionals in peptide chemistry and drug development who require a practical, in-depth understanding of handling these unique molecules.

Introduction: The Significance of Aza-Leucine in Peptidomimetics

Peptides are highly potent and selective biological agents, but their therapeutic application is often hampered by poor metabolic stability.[3] The peptide bond is susceptible to cleavage by proteases, leading to rapid in-vivo degradation. Azapeptides overcome this limitation by replacing the α-CH group with a nitrogen atom, creating a semicarbazide linkage that is resistant to enzymatic hydrolysis.[2][4]

The incorporation of an aza-amino acid residue fundamentally alters the local geometry of the peptide backbone. The substitution of a tetrahedral carbon with a trigonal planar nitrogen restricts bond rotation, often inducing a β-turn conformation.[2][5] This conformational rigidity can lock the peptide into its bioactive shape, potentially enhancing receptor binding affinity and selectivity.

This compound is a key reagent for incorporating this motif. The tert-butyloxycarbonyl (Boc) protecting group is essential for peptide synthesis, shielding the N-terminal amine to prevent unwanted side reactions during coupling steps.[6] It is stable under neutral and basic conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[][8]

Synthesis of this compound

The synthesis of aza-amino acids can be challenging due to the altered steric and electronic properties of the hydrazine derivatives involved.[3] A common and effective strategy involves the N-alkylation of a protected hydrazine precursor to introduce the desired side chain. This "submonomer" approach avoids the difficulty of coupling a pre-formed, sterically hindered aza-amino acid.[3]

Synthetic Strategy Overview

The described methodology is a two-step process starting from L-leucine. First, L-leucine is converted to the corresponding α-bromo acid with retention of stereochemistry. This electrophile is then used to alkylate the N'-nitrogen of Boc-carbazate (tert-butyl carbazate). The final step is a decarboxylation to yield the target this compound. This approach ensures precise control over the side-chain structure and stereochemistry.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of Boc-protected amino acids and aza-amino acid precursors.

Materials:

-

L-Leucine

-

Potassium bromide (KBr)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

tert-Butyl carbazate (Boc-carbazate)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1,4-Dioxane

Protocol:

-

Preparation of (S)-2-Bromo-4-methylpentanoic acid:

-

Dissolve L-leucine (1 equiv.) and potassium bromide (3 equiv.) in 2.5 M sulfuric acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.2 equiv.) dropwise, maintaining the temperature below 5°C.

-

Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and H₂SO₄) generates a diazonium salt. In the presence of excess bromide ions, the diazonium group is displaced via an Sₙ2 reaction, resulting in the α-bromo acid with inversion of stereochemistry. However, due to the specific reaction conditions, retention of configuration is often observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude bromo-acid is typically used without further purification.

-

-

Synthesis of this compound:

-

Dissolve tert-butyl carbazate (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (3 equiv.).[9]

-

Add the crude (S)-2-Bromo-4-methylpentanoic acid (1.1 equiv.) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.[9]

-

Causality: The N'-nitrogen of Boc-carbazate acts as a nucleophile, attacking the carbon bearing the bromine atom to form a stable intermediate. The bicarbonate base neutralizes the HBr byproduct.

-

Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted starting materials.[10]

-

Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.[10] This protonates the carboxylic acid, making it extractable into an organic solvent.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound, often as a viscous oil.[10][11]

-

Purification of this compound

The final purity of the this compound building block is paramount for successful peptide synthesis. Impurities can interfere with coupling reactions and complicate the purification of the final peptide.[12] Crude this compound is typically a viscous, colorless, or light-yellow oil, which presents a purification challenge as oils do not form a stable crystal lattice.[13][14]

Purification Strategy Overview

The purification strategy depends on the state of the crude product. Column chromatography is a reliable method for purifying oily products. If the product can be solidified, crystallization is an effective and scalable alternative.

Caption: Decision workflow for the purification of this compound.

Protocol 1: Purification by Column Chromatography

This is the most general method for purifying non-crystalline products.

Materials:

-

Silica gel (for column chromatography)

-

Solvents: Dichloromethane (DCM) and Methanol (MeOH)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Ninhydrin stain or Potassium Permanganate stain

Protocol:

-

Prepare the Column: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane or DCM).

-

Load the Sample: Dissolve the crude oily product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, typically starting with 100% DCM and gradually adding methanol. A common eluent system is a 9:1 mixture of dichloromethane/methanol.[9]

-

Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product. The product can be visualized using a suitable stain.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as an oil.

Protocol 2: Purification by Crystallization

For Boc-amino acids that resist direct crystallization from a solvent, a seeding and pulping method can be highly effective.[13][15] This process encourages solidification and then washes away soluble impurities.

Materials:

-

Seed crystals of this compound (if available) or a glass rod for scratching

-

Weak polar solvent: n-hexane, cyclohexane, or diethyl ether[13]

Protocol:

-

Induce Solidification:

-

Place the crude, concentrated oil in a flask.

-

If seed crystals are available, add a very small amount (0.2-2% by weight) to the oil.[13]

-

If no seeds are available, use a glass rod to vigorously scratch the inside surface of the flask at the oil-air interface. This creates microscopic imperfections that can serve as nucleation sites.[16]

-

Allow the flask to stand at room temperature for several hours to days until the oil completely solidifies into a white or off-white mass.[13][15]

-

-

Pulping (Slurrying):

-

Once the product is solid, add a weak polar solvent such as n-hexane or diethyl ether (5-10 times the weight of the product).[13]

-

Causality: The desired product should be largely insoluble in this solvent, while many organic impurities will be washed away.

-

Stir the resulting slurry at room temperature for 2-4 hours. This process breaks up the solid and ensures thorough washing.

-

-

Isolation and Drying:

-

Filter the solid product using a Buchner funnel.

-

Wash the filter cake with a small amount of the cold pulping solvent.

-

Dry the product under reduced pressure at a moderate temperature (e.g., 40-60°C) to obtain the final, purified crystalline product.[13]

-

Data Summary and Characterization

The success of the synthesis and purification should be validated by yield calculation and purity analysis.

Expected Yields and Purity

| Method | Stage | Typical Yield | Typical Purity (HPLC) | Reference |

| Boc Protection & Alkylation | Synthesis | ~90-97% | (Crude) | [9] |

| Crystallization & Pulping | Purification | >90% (recovery) | >99% | [13] |

| Column Chromatography | Purification | 70-85% (recovery) | >98% | General Lab Practice |

Analytical Characterization

-

HPLC (High-Performance Liquid Chromatography): Reverse-phase HPLC is the standard method for assessing the purity of the final product.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of this compound. The spectra should be consistent with the expected shifts for the Boc group protons (~1.4 ppm) and the leucine side-chain protons.[9]

-

Mass Spectrometry (MS): ESI-MS should show a peak corresponding to the molecular weight of the product [M+H]⁺ or [M+Na]⁺. For this compound (C₁₀H₂₀N₂O₄), the molecular weight is 232.28 g/mol .[17]

Conclusion

The synthesis and purification of this compound require a nuanced understanding of both hydrazine chemistry and the physical properties of protected amino acids. The methods outlined in this guide provide a robust framework for producing this valuable building block with high purity. Careful execution of the alkylation reaction followed by a methodical approach to purification—either through column chromatography for intractable oils or a dedicated crystallization and pulping procedure for solids—is critical for success. Mastery of these techniques enables researchers to confidently incorporate aza-leucine into novel peptide therapeutics, paving the way for the development of more stable and potent drug candidates.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Azapeptides and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. kirj.ee [kirj.ee]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. BOC-L-Leucine: Synthesis, Role in Glucose Homeostasis and Potential Risks_Chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. ajpamc.com [ajpamc.com]

- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 16. benchchem.com [benchchem.com]

- 17. scbt.com [scbt.com]

mechanism of action of Boc-aza-L-leucine

An In-Depth Technical Guide to the Mechanism of Action of Boc-aza-L-leucine Derivatives as Cysteine Protease Inhibitors

Abstract

Aza-peptides represent a pivotal class of peptidomimetics where the substitution of a backbone α-carbon with a nitrogen atom imparts unique conformational and electronic properties. This modification has been strategically employed to develop potent and selective enzyme inhibitors. This technical guide provides a comprehensive examination of the mechanism of action of inhibitors derived from this compound, a key building block for targeting cysteine proteases. We will dissect the principles of reversible covalent inhibition, explore the structural basis for selectivity, provide detailed experimental protocols for characterization, and contrast the mechanism with that of classic irreversible inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of protease biology and inhibitor design.

Introduction: The Aza-Peptide Advantage

Peptide-based molecules are central to biological signaling but often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. Aza-peptides are peptidomimetics designed to overcome these limitations. By replacing the α-carbon of an amino acid residue with a nitrogen atom, several key advantages are introduced[1][2]:

-

Enhanced Metabolic Stability: The aza-peptide bond is resistant to cleavage by peptidases, prolonging the molecule's half-life.[1]

-

Altered Conformation: The substitution induces a distinct bend in the peptide backbone, which can be exploited to favor conformations that enhance binding to biological targets.[1][2]

-

Loss of Chirality: The α-nitrogen atom is achiral, simplifying synthesis and stereochemical considerations.[1]

This compound is a protected form of the aza-amino acid analog of leucine.[3][4][] It serves as a fundamental building block for synthesizing inhibitors where the leucine side chain is used as a recognition element, particularly for proteases that have a preference for large hydrophobic residues in their S1 binding pocket.

Core Mechanism: Reversible Covalent Inhibition

While this compound provides the specificity, the inhibitory action is driven by an electrophilic "warhead" appended to it. Aza-peptide aldehydes and ketones are a prominent class of such inhibitors that function via a reversible covalent mechanism.[1][6][7]

The canonical targets for aza-leucine based inhibitors are cysteine proteases, such as papain and the cathepsins (e.g., Cathepsin B, L, S).[8][9] These enzymes utilize a catalytic dyad composed of a cysteine and a histidine residue in their active site to perform catalysis.[8][10]

The mechanism of inhibition proceeds in two key steps:

-

Initial Non-covalent Binding: The inhibitor first docks into the active site, forming a non-covalent Michaelis complex. The leucine side chain of the aza-leucine residue is specifically recognized by the S1 subsite of the protease, which is typically a hydrophobic pocket.

-

Covalent Hemithioacetal Formation: The histidine residue of the catalytic dyad acts as a general base, deprotonating the thiol group of the active site cysteine. The resulting highly nucleophilic thiolate anion then attacks the electrophilic carbonyl carbon of the inhibitor's aldehyde or ketone warhead.[1][7][10] This attack forms a tetrahedral intermediate known as a hemithioacetal.[7][10]

This covalent bond formation is the cornerstone of the inhibitor's potency. However, unlike the stable bonds formed by irreversible inhibitors, the hemithioacetal is inherently unstable and its formation is reversible, allowing the enzyme to eventually be released.[1][11]

Figure 1: Mechanism of Reversible Covalent Inhibition.

A Critical Distinction: Reversible vs. Irreversible Inhibition

To fully appreciate the mechanism of aza-peptide aldehydes, it is instructive to compare them with classic irreversible cysteine protease inhibitors like E-64.[12]

-

Boc-aza-L-leucinal (Reversible): Forms a transient, covalent hemithioacetal. The equilibrium between the free enzyme and the covalent complex dictates the inhibitory effect.

-

E-64 (Irreversible): Possesses an epoxide warhead. The active site cysteine attacks the epoxide ring, leading to its opening and the formation of a highly stable thioether bond.[12][13][14] This bond is essentially permanent, leading to irreversible inactivation of the enzyme.[13][15][16]

This distinction has profound implications for drug development. Reversible inhibitors can offer a superior safety profile, as their effects can be diminished by clearance from the body, whereas irreversible inhibitors permanently destroy their target enzymes.

Specificity and Selectivity

The selectivity of an inhibitor for its target protease over other enzymes is paramount. For this compound derivatives, selectivity is achieved through interactions at multiple sites.

-

P1 Residue: The aza-L-leucine residue is the primary determinant of specificity, directing the inhibitor to proteases with S1 pockets that accommodate large, hydrophobic side chains. This includes many papain-like cysteine proteases and the chymotrypsin-like (β5) subunit of the proteasome.[7]

-

P2/P3 Residues: Extending the aza-peptide chain to include P2 and P3 residues that interact with the corresponding S2 and S3 pockets of the enzyme can dramatically increase both potency and selectivity.[7] For example, designing a tripeptide sequence like Z-Leu-Leu-aza-Leu can optimize contacts within the entire active site cleft.[7]

| Inhibitor Class | Target Enzyme | IC₅₀ (nM) | Inhibition Type | Reference |

| Peptidyl Aldehydes (Ac-LVK-CHO) | Cathepsin B | 4 | Reversible Covalent | |

| Peptidyl Aldehydes (Leupeptin) | Cathepsin B | 310 | Reversible Covalent | |

| Aza-Peptide Aldehydes/Ketones | Proteasome (β5) | ~2,300 | Reversible Covalent | [7] |

| E-64 | Papain | 9 | Irreversible | [16] |

| E-64 | Cathepsin B | IC₅₀ ~6 µM (filarial) | Irreversible | [14] |

| Table 1: Comparative inhibitory potencies of various cysteine protease inhibitors. Note: IC₅₀ values are context-dependent and can vary based on assay conditions. Data for aza-peptide aldehydes against the proteasome are in the µM range, highlighting selectivity differences. |

Experimental Characterization: Protocols and Workflows

Validating the mechanism of action and quantifying the potency of an inhibitor requires rigorous biochemical assays.

Protocol: Enzyme Inhibition Kinetics Assay

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a target cysteine protease using a fluorogenic substrate.

A. Materials and Reagents:

-

Target Enzyme: Purified Cathepsin B or Papain.

-

Inhibitor: Boc-aza-L-leucinal (or other derivative), dissolved in DMSO to create a 10 mM stock.

-

Substrate: Z-Phe-Arg-AMC (for Cathepsin B/Papain), dissolved in DMSO to create a 10 mM stock.

-

Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5.

-

Activation Buffer: Assay buffer containing 5 mM Dithiothreitol (DTT).

-

Instrumentation: Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

B. Step-by-Step Methodology:

-

Enzyme Activation: Prepare a working solution of the enzyme (e.g., 2X final concentration) in Activation Buffer. Incubate at 37°C for 15 minutes to ensure the active site cysteine is in its reduced state.

-

Inhibitor Dilution: Perform a serial dilution of the inhibitor stock solution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 10 pM).

-

Pre-incubation: In a 96-well black plate, add 50 µL of the activated enzyme solution to wells containing 25 µL of the serially diluted inhibitor. Include control wells with buffer only (0% inhibition) and wells with a known irreversible inhibitor like E-64 (100% inhibition). Incubate at room temperature for 30 minutes.

-

Reaction Initiation: Prepare a 4X substrate solution in Assay Buffer (final concentration should be at or below its Km value). Add 25 µL of this solution to all wells to initiate the reaction. The final volume will be 100 µL.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-heated to 37°C. Measure the rate of increase in fluorescence (relative fluorescence units per minute, RFU/min) over 15-30 minutes.

C. Data Analysis:

-

Calculate the initial velocity (rate) for each inhibitor concentration.

-

Normalize the rates to the uninhibited control (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Figure 2: Workflow for Enzyme Inhibition Kinetics Assay.

Protocol: Determining Reversibility via Rapid Dilution

This experiment distinguishes between reversible and irreversible inhibitors.

A. Methodology:

-

High Concentration Incubation: Prepare two tubes. In Tube A, incubate the enzyme with a high concentration of the test inhibitor (e.g., 10-20x its IC₅₀). In Tube B, incubate the enzyme with a high concentration of an irreversible inhibitor (e.g., E-64). Incubate both for 60 minutes.

-

Rapid Dilution: Dilute the contents of both tubes 100-fold or more into pre-warmed assay buffer containing the fluorogenic substrate. This dilution drastically lowers the concentration of free inhibitor.

-

Activity Measurement: Immediately measure the enzyme activity over time.

B. Expected Results:

-

Reversible Inhibitor (Tube A): Upon dilution, the inhibitor-enzyme complex will dissociate, and enzyme activity will gradually recover over time.

-

Irreversible Inhibitor (Tube B): No significant recovery of enzyme activity will be observed, as the covalent bond is stable.

Synthesis Overview

The synthesis of aza-peptide inhibitors is a specialized area of medicinal chemistry. A common approach involves building the peptide backbone using hydrazine derivatives.

-

Hydrazine Precursor: The synthesis often starts with a protected hydrazine which will become the aza-amino acid.

-

Peptide Coupling: Standard peptide coupling reagents are used to sequentially add amino acids to the N-terminus.

-

Warhead Installation: The electrophilic aldehyde or ketone warhead is typically introduced in the final steps of the synthesis.[17]

Figure 3: High-Level Synthetic Strategy for Aza-Peptide Inhibitors.

Conclusion and Future Directions

Inhibitors derived from this compound are powerful tools for probing the function of cysteine proteases. Their mechanism of reversible covalent inhibition, driven by the formation of a transient hemithioacetal with the active site cysteine, offers a compelling balance of potency and potential safety. The specificity, conferred by the leucine side chain and tunable by extending the peptide backbone, allows for the selective targeting of enzymes implicated in a range of diseases, from parasitic infections to cancer.[1][6][18] Future work in this area will likely focus on optimizing the peptide sequence and warhead chemistry to achieve even greater selectivity and improved pharmacokinetic properties, paving the way for new therapeutic interventions.

References

- 1. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wdlubellgroup.com [wdlubellgroup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 6. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The mechanism of papain inhibition by peptidyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptidyl cyclopropenones: reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. E-64 - Wikipedia [en.wikipedia.org]

- 13. agscientific.com [agscientific.com]

- 14. Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and Apoptosis in Filarial Parasite | PLOS One [journals.plos.org]

- 15. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of Boc-aza-L-leucine

An In-depth Technical Guide to the Biological Activity of Boc-aza-L-leucine

Abstract

This compound is a non-canonical, protected amino acid derivative that serves as a pivotal building block in modern medicinal chemistry. Its intrinsic biological activity is minimal; however, its strategic incorporation into peptide frameworks imparts significant and predictable biological functions. By replacing the α-carbon of a standard L-leucine residue with a nitrogen atom, the resulting "aza-peptide" gains remarkable resistance to proteolytic degradation, making it an invaluable tool for developing stable and potent therapeutic candidates. This guide elucidates the core principles behind the application of this compound, focusing on its role in creating targeted protease inhibitors, modulating critical cellular pathways such as apoptosis and autophagy, and the experimental workflows required to validate these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage aza-peptide technology for advanced therapeutic design.

Introduction: The Strategic Advantage of Aza-Amino Acids in Peptidomimetics

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic agents. However, their clinical utility is often hampered by rapid degradation by endogenous proteases.[1] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a solution to this stability issue.[2]

One of the most effective strategies in creating peptidomimetics is the incorporation of aza-amino acids.[3] In these analogues, the α-carbon of an amino acid is replaced by a nitrogen atom, transforming the amide bond into a more stable semicarbazide linkage.[4] This subtle modification has profound consequences:

-

Enhanced Proteolytic Stability: The aza-peptide bond is not recognized by the active sites of most proteases, dramatically increasing the in-vivo half-life of the resulting molecule.[5]

-

Conformational Constraint: The substitution introduces unique steric and electronic properties that often induce a β-turn conformation, which can enhance binding affinity and selectivity for specific biological targets.[6]

-

Preservation of Side-Chain Interactions: The original amino acid side chain is preserved, allowing the aza-peptide to maintain crucial interactions with its target receptor or enzyme.

This compound is a commercially available, ready-to-use building block for introducing an aza-leucine residue into a peptide sequence using standard solid-phase peptide synthesis (SPPS).[7] The tert-butyloxycarbonyl (Boc) group protects the N-terminus, allowing for controlled, stepwise synthesis.[8] The "activity" of this compound is therefore realized through its application as a strategic tool to create highly stable and targeted bioactive peptides.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its effective application in chemical synthesis.

| Property | Value | Source |

| Chemical Name | N-(tert-Butoxycarbonyl)-aza-L-leucine | N/A |

| Molecular Formula | C₁₀H₂₀N₂O₄ | N/A |

| Molecular Weight | 232.28 g/mol | N/A |

| CAS Number | 94778-71-9 | N/A |

| Appearance | White to off-white solid | [9] |

| Primary Application | Building block for solid-phase peptide synthesis (SPPS) | [7] |

| Key Feature | Boc protecting group for controlled peptide elongation | [10] |

Core Application: Mechanism-Based Protease Inhibition

The primary application of an aza-leucine residue is to act as a transition-state analogue inhibitor of proteases that recognize and cleave peptide bonds adjacent to leucine residues. This is particularly relevant for cysteine proteases, such as caspases.

The Aza-Peptide as a "Molecular Trap"

Proteolytic cleavage involves a nucleophilic attack by an active site residue (e.g., the thiol group of cysteine in a caspase) on the carbonyl carbon of the peptide's scissile bond.[11] When an aza-amino acid is placed at this cleavage site (the P1 position), the mechanism is disrupted. The α-nitrogen atom alters the electronics of the adjacent carbonyl group, making it highly susceptible to nucleophilic attack but preventing the subsequent hydrolysis and release steps of the catalytic cycle.[12] This effectively "traps" the enzyme in a stable, covalent complex, leading to potent and often irreversible inhibition.[13]

Targeting Executioner Caspases in Apoptosis

Apoptosis, or programmed cell death, is a critical physiological process executed by a family of cysteine proteases known as caspases.[14] Executioner caspases, particularly Caspase-3 and Caspase-7, are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[15]

These caspases exhibit distinct substrate specificities, often recognizing a four-amino-acid motif (P4-P3-P2-P1) and cleaving after the aspartate (Asp) residue at the P1 position.[16] While the P1 Asp is crucial, the residues at the P4, P3, and P2 positions determine the selectivity.[17] Several caspases show a preference for large, hydrophobic residues like leucine at these positions.[18] For instance, the optimal recognition sequence for Caspase-9 is Leu-Glu-His-Asp (LEHD).[16]

This specificity makes caspases prime targets for inhibitors designed using this compound. By synthesizing a peptide where a key leucine residue in a caspase recognition motif is replaced by aza-leucine, a highly specific and potent caspase inhibitor can be engineered.

Indirect Biological Activity: Modulation of Leucine-Sensing Pathways

Beyond direct enzyme inhibition, the natural L-leucine amino acid is a potent signaling molecule, most notably in the regulation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway.[19] mTORC1 is a central regulator of cell growth, proliferation, and metabolism. In the presence of sufficient amino acids, particularly leucine, mTORC1 is activated, which promotes protein synthesis and suppresses autophagy—a cellular recycling process.[20]

Leucine's metabolite, acetyl-CoA, has been shown to activate mTORC1 by promoting the acetylation of the raptor component of the complex.[21][22] This activation of mTORC1 subsequently inhibits the ULK1 complex, a key initiator of autophagy.

While an aza-leucine-containing peptide would not be metabolized in the same way, its structural mimicry could potentially interfere with leucine-sensing proteins (e.g., Sestrin2) that regulate mTORC1 activity. This presents a secondary, albeit less direct, mechanism by which aza-leucine peptides could influence cellular homeostasis, making them interesting tools for studying the intricate balance between anabolic and catabolic processes.

Experimental Workflows and Protocols

Validating the biological activity of a novel peptide derived from this compound requires a multi-step approach, progressing from chemical synthesis to biochemical assays and finally to cell-based functional studies.

Protocol: Solid-Phase Synthesis of an Aza-Peptide

This protocol describes the incorporation of an aza-amino acid into a growing peptide chain using a sub-monomer approach on a solid support.[23][24]

1. Materials:

-

Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin).

-

Fmoc-protected amino acids.

-

This compound.

-

Coupling reagents: HATU, HOBt, DIC.

-

Deprotection solution: 20% piperidine in DMF.

-

Solvents: DMF, DCM.

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O.

2. Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.

-

Standard Amino Acid Coupling: Couple the desired Fmoc-amino acids sequentially using standard coupling reagents (e.g., HATU/DIPEA in DMF) until the position for aza-leucine incorporation is reached.

-

Aza-Leucine Incorporation:

-

Activate the carboxyl group of this compound using a suitable activator like phosgene or a safer alternative like triphosgene or carbonyldiimidazole (CDI).[1][25]

-

Add the activated this compound to the deprotected N-terminus of the resin-bound peptide.

-

Allow the coupling reaction to proceed for 2-4 hours. Monitor completion with a Kaiser test.

-

-

Peptide Elongation: Continue coupling the remaining standard amino acids onto the N-terminus of the newly added aza-leucine residue.

-

Cleavage and Deprotection: Once synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC. Confirm identity and purity via LC-MS.

Causality: The Boc group on the aza-leucine is stable to the basic conditions (piperidine) used for Fmoc removal, ensuring it remains protected until the final acid-mediated cleavage step. This orthogonality is crucial for successful synthesis.[26]

Protocol: In Vitro Caspase-3 Inhibition Assay

This fluorometric assay measures the ability of the synthesized aza-peptide to inhibit the activity of recombinant human Caspase-3.[27][28]

1. Materials:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4.

-

Recombinant active human Caspase-3.

-

Fluorogenic Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

-

Synthesized aza-peptide inhibitor.

-

96-well black microplate.

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm).

2. Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of the aza-peptide inhibitor in Assay Buffer (e.g., from 100 µM to 1 pM).

-

Enzyme and Inhibitor Incubation: In the wells of the microplate, add 50 µL of Assay Buffer, 10 µL of each inhibitor dilution, and 10 µL of the Caspase-3 enzyme solution. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 30 µL of the Ac-DEVD-AMC substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorometer and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Hypothetical Data:

| Inhibitor Conc. (nM) | % Inhibition |

| 0.1 | 8.5 |

| 1 | 25.3 |

| 10 | 48.9 |

| 100 | 85.1 |

| 1000 | 98.2 |

| Calculated IC₅₀ | 10.3 nM |

Protocol: Cellular Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay determines if the aza-peptide can protect cells from an induced apoptotic stimulus.[29][30]

1. Materials:

-

Cell line (e.g., Jurkat T-cells).

-

Cell culture medium and supplements.

-

Apoptosis-inducing agent (e.g., Staurosporine).

-

Synthesized aza-peptide inhibitor.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

1X Binding Buffer.

-

Flow cytometer.

2. Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to attach or stabilize overnight.

-

Treatment:

-

Control: Treat cells with vehicle (e.g., DMSO).

-

Apoptosis Induction: Treat cells with Staurosporine (e.g., 1 µM) to induce apoptosis.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of the aza-peptide inhibitor for 1 hour, then add Staurosporine.

-

-

Incubation: Incubate all plates for 4-6 hours at 37°C.

-

Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[31]

-

Data Interpretation:

-

Live Cells: Annexin V (-) / PI (-)

-

Early Apoptotic Cells: Annexin V (+) / PI (-)

-

Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)

-

Trustworthiness: This dual-staining method provides a self-validating system. Annexin V identifies the externalization of phosphatidylserine, an early apoptotic event, while PI identifies loss of membrane integrity, a late apoptotic/necrotic event.[32] Observing a dose-dependent decrease in the Annexin V (+) / PI (-) population in the presence of the inhibitor provides strong evidence of its anti-apoptotic activity.

Conclusion and Future Directions

This compound is not merely a chemical reagent but a strategic component for rational drug design. Its primary biological relevance is realized upon its incorporation into peptide scaffolds, where it confers profound resistance to proteolysis and can be engineered to potently and selectively inhibit target enzymes, particularly proteases like caspases. The ability to create stable peptidomimetics opens avenues for developing novel therapeutics for diseases characterized by excessive apoptosis, such as neurodegenerative disorders, or for creating research tools to dissect complex cellular pathways.

Future research should focus on expanding the library of aza-peptides based on this compound and screening them against a wider range of proteases with leucine specificity. Furthermore, exploring its use in cyclic peptides and combining it with other non-canonical amino acids could lead to the development of next-generation therapeutics with unparalleled stability and target affinity.

References

- 1. kirj.ee [kirj.ee]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Influence of Aza-Glycine Substitution on the Internalization of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azapeptides and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. Small Molecule Protease Inhibitors as Model Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cysteine protease inhibition by azapeptide esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. foundmyfitness.com [foundmyfitness.com]

- 21. researchgate.net [researchgate.net]

- 22. Leucine regulates autophagy via acetylation of the mTORC1 component raptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. biorxiv.org [biorxiv.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. benchchem.com [benchchem.com]

- 27. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. General In Vitro Caspase Assay Procedures | Springer Nature Experiments [experiments.springernature.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Apoptosis – NovoCyte Flow Cytometers | アジレント [agilent.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. biocompare.com [biocompare.com]

An In-depth Technical Guide to Boc-aza-L-leucine Derivatives and Analogs: Synthesis, Mechanism, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Aza-Amino Acids in Peptide Drug Design

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of molecules designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Among the various strategies to modify the peptide backbone, the substitution of the α-carbon (Cα) with a nitrogen atom to create an aza-amino acid residue stands out as a particularly effective approach.[3][4] This seemingly subtle alteration introduces profound changes in the electronic and steric properties of the peptide, often transforming a substrate into a potent inhibitor.[3] This guide provides a comprehensive technical overview of a specific and highly valuable class of these peptidomimetics: Boc-aza-L-leucine derivatives and analogs.

The tert-butyloxycarbonyl (Boc) protecting group is crucial in peptide synthesis, shielding the α-amino group to prevent unwanted side reactions during the coupling of amino acids.[5] Its use in conjunction with aza-L-leucine provides a versatile building block for the synthesis of complex and therapeutically relevant molecules. This compound derivatives have garnered significant attention for their ability to potently and selectively inhibit various classes of proteases, making them promising candidates for the development of novel therapeutics in oncology, neurodegenerative disorders, and infectious diseases.[6][7]

Synthesis of this compound Derivatives and Analogs: A Disciplined Approach to a Challenging Chemistry

The synthesis of azapeptides, including those containing this compound, is a more intricate process than conventional peptide synthesis due to the altered reactivity of the hydrazine-based aza-amino acid precursors.[3][8] However, robust methodologies have been developed, primarily centered around solid-phase peptide synthesis (SPPS).

Key Synthetic Strategies:

-

Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS): Both Boc and Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies can be employed for the synthesis of azapeptides. The choice between them often depends on the specific sequence and the desired cleavage conditions.[9][] The Boc strategy, while older, remains valuable for synthesizing challenging sequences, as the strong acidic conditions used for deprotection can disrupt peptide aggregation.[][11] Fmoc chemistry, with its milder basic deprotection conditions, is also widely used for azapeptide synthesis.[9][12]

-

Aza-amino Acid Precursor Preparation: The synthesis typically begins with the preparation of a suitably protected aza-L-leucine precursor. This often involves the synthesis of N'-alkylated hydrazines that will form the aza-amino acid backbone.

-

Coupling Reactions: The coupling of the aza-amino acid residue into the growing peptide chain is a critical step. Due to the reduced nucleophilicity of the hydrazine nitrogen compared to a standard amino group, this step can be slower and require more potent activation reagents.[8]

Experimental Protocol: Representative Synthesis of a this compound Containing Dipeptide

Below is a generalized protocol for the synthesis of a this compound containing dipeptide on a solid support.

Materials:

-

Wang resin

-

Boc-L-Alanine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1 hour.

-

First Amino Acid Coupling:

-

Dissolve Boc-L-Alanine, DIC, and HOBt in DMF.

-

Add the solution to the swollen resin and shake for 2 hours.

-

Wash the resin with DMF, DCM, and methanol.

-

-

Boc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Boc group.

-

Wash the resin with DMF and DCM.

-

-

Aza-amino Acid Coupling:

-

Pre-activate this compound with DIC and HOBt in DMF for 10 minutes.

-

Add the activated aza-amino acid solution to the resin and shake for 4-16 hours. The extended reaction time is often necessary for aza-amino acid coupling.[13]

-

Wash the resin with DMF, DCM, and methanol.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Properties and Advanced Characterization

A key feature of aza-amino acid incorporation is its profound impact on the peptide's secondary structure.[4] The repulsion between the lone pairs of electrons on the adjacent nitrogen atoms in the azapeptide backbone restricts the conformational freedom, often inducing a β-turn.[3][14] This pre-organization into a specific conformation can enhance binding affinity and selectivity for the target protein.

Characterization Techniques:

-

Mass Spectrometry (MS): MS is an indispensable tool for confirming the molecular weight and sequence of synthesized azapeptides.[15] High-resolution mass spectrometry can provide accurate mass measurements, while tandem MS (MS/MS) is used for sequencing.[16]

-

X-ray Crystallography: To gain atomic-level insights into the binding mode of this compound derivatives to their target enzymes, X-ray crystallography is the gold standard.[17][18] Co-crystallization of the inhibitor with the target protein can reveal the precise interactions within the active site, guiding further structure-based drug design.[19][20]

Mechanism of Action: Covalent Inhibition of Proteases

This compound derivatives and their analogs are particularly effective as inhibitors of cysteine and threonine proteases.[6][21] Their mechanism of action often involves the formation of a covalent bond with the nucleophilic residue in the enzyme's active site.

The nitrogen atom at the α-position alters the electronics of the adjacent carbonyl group, making it more susceptible to nucleophilic attack. When an azapeptide inhibitor binds to the active site of a cysteine or threonine protease, the catalytic cysteine or threonine residue attacks the carbonyl carbon of the aza-amino acid. This results in the formation of a stable tetrahedral intermediate, effectively inactivating the enzyme. The crystal structure of caspase-3 in complex with an aza-peptide inhibitor has confirmed this covalent linkage between the inhibitor and the active site cysteine.[6]

Applications in Drug Discovery and Therapeutics

The ability of this compound derivatives to selectively inhibit proteases has made them attractive candidates for therapeutic development in a range of diseases.

-

Oncology: The proteasome is a multi-catalytic protease complex that is a validated target in oncology, particularly for multiple myeloma.[21] Aza-peptide derivatives have been designed to specifically target the chymotrypsin-like activity of the proteasome, leading to apoptosis in cancer cells.[6][7]

-

Neurodegenerative Diseases: Caspases are a family of cysteine proteases that play a central role in apoptosis. Aberrant caspase activity is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Aza-peptides have been developed as potent caspase inhibitors.[6]

-

Infectious Diseases: Cysteine proteases are essential for the life cycle of many parasites and viruses. For instance, azapeptides have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[22] They have also shown efficacy against legumains from parasites like Schistosoma mansoni.[6]

Inhibitory Potency of Representative Aza-Peptide Derivatives

| Compound Class | Target Protease | Inhibitory Potency (Ki or IC50) | Therapeutic Area |

| Aza-peptide methyl ketone | Caspase-3 | - | Neurodegenerative Diseases |

| Aza-Leu derivatives | Proteasome (chymotrypsin-like) | Sub-micromolar to low µM | Multiple Myeloma |

| Aza-Asn derivatives | S. mansoni legumain | - | Parasitic Infections |

| Azapeptide nitriles | Cathepsin L, S, K | nM range | Various |

Note: Specific Ki or IC50 values are often compound-specific and can be found in the primary literature cited.

Conclusion and Future Perspectives

This compound derivatives and analogs represent a powerful and versatile class of peptidomimetics with significant therapeutic potential. The strategic replacement of the α-carbon with a nitrogen atom imparts unique structural and electronic properties, leading to potent and selective enzyme inhibition. While their synthesis can be challenging, the development of optimized solid-phase methods has made these compounds more accessible for research and development.

Future research in this area will likely focus on:

-

Improving Synthetic Efficiency: Developing novel, more efficient methods for the synthesis of aza-amino acid building blocks and their incorporation into peptides.[1]

-

Expanding the Chemical Space: Designing and synthesizing azapeptide libraries with diverse side chains and "warhead" functionalities to target a wider range of proteases with greater selectivity.

-

Enhancing Pharmacokinetic Properties: Modifying azapeptide structures to improve their in vivo stability, cell permeability, and overall drug-like properties.

The continued exploration of this compound derivatives and their analogs holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors: Extension to the Prime Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kirj.ee [kirj.ee]

- 9. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

- 12. Aza-amino acid scanning of secondary structure suited for solid-phase peptide synthesis with fmoc chemistry and aza-amino acids with heteroatomic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. themoonlight.io [themoonlight.io]

- 14. Azapeptides and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate discipline of peptide synthesis, the strategic manipulation of chemical reactivity through protecting groups is the foundation upon which complex biomolecules are constructed. Among the arsenal of protective moieties, the tert-butyloxycarbonyl (Boc) group holds a place of historical and practical significance. Its introduction by Carpino in 1957 and subsequent adoption by R. Bruce Merrifield in his Nobel Prize-winning work on solid-phase peptide synthesis (SPPS) revolutionized the field.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical exploration of the Boc protecting group, offering not just protocols, but the underlying chemical rationale and field-proven insights essential for its successful application.

The Chemical Philosophy of the Boc Group: Graduated Lability

The success of multi-step organic synthesis, particularly SPPS, hinges on the concept of orthogonality , where different protecting groups can be removed under distinct conditions without affecting others. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic example of "graduated lability" rather than true orthogonality.[2] It relies on the differential acid sensitivity of the temporary Nα-Boc group and the more permanent side-chain protecting groups, which are typically benzyl-based.[2][3]

The Nα-Boc group is cleaved by moderately strong acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protectors require much harsher acidic conditions, such as anhydrous hydrogen fluoride (HF), for removal.[2][3] This differential stability is the cornerstone of the Boc-SPPS strategy, allowing for the iterative deprotection of the N-terminus for chain elongation without prematurely cleaving the side-chain protectors or the peptide from its solid support.

Protection of the α-Amine: A Nucleophilic Attack

The introduction of the Boc group onto the α-amino group of an amino acid is a straightforward nucleophilic acyl substitution. The amino group acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O), a common Boc-donating reagent.[4][5]

The reaction proceeds as follows:

-

The nucleophilic nitrogen of the amino acid attacks a carbonyl carbon of (Boc)₂O.[5]

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, expelling a tert-butyl carbonate leaving group.[5]

-

This unstable leaving group subsequently decomposes into carbon dioxide (CO₂) and tert-butanol.[5]

The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6] While the reaction can proceed without a base, one is often added to neutralize the protonated amine and facilitate the reaction.[6][7]

Caption: Nα-Boc protection of an amino acid.

The Boc-SPPS Cycle: A Step-by-Step Workflow

Boc-based solid-phase peptide synthesis is a cyclical process, with each cycle extending the peptide chain by one amino acid. The entire workflow is a testament to Merrifield's revolutionary concept of anchoring a growing peptide to an insoluble resin, thereby allowing for the simple removal of excess reagents and byproducts by filtration and washing.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. peptide.com [peptide.com]

The Emergence of Aza-Amino Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

The substitution of an alpha-carbon with a nitrogen atom in the peptide backbone, giving rise to aza-amino acids, represents a pivotal development in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of aza-amino acids. From their conceptual origins in the mid-20th century to the sophisticated synthetic strategies and diverse applications of today, we delve into the key milestones that have shaped this important class of peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the foundational principles and practical methodologies associated with aza-amino acids.

The Genesis of a Concept: The First Aza-Peptide Structure

The journey into the world of aza-amino acids began not with a direct quest for peptide modification, but through fundamental studies of carbamates. In a seminal 1951 publication, Staal and Faurholt, while investigating the carbamates of hydrazine, unknowingly laid the conceptual groundwork for aza-peptides.[1][2] Their work, "Studies on carbamates. IV. The carbamates of hydrazine," published in Dansk Tidsskrift for Farmaci, described the formation of a semicarbazide linkage, which is the defining characteristic of an aza-peptide bond.[1][2] While not framed in the context of peptide chemistry at the time, this paper represents the first documented report of the core structural motif of an aza-amino acid incorporated into a larger molecule.

It would be several decades before the full potential of this structural modification within the realm of peptide science was realized. The initial discovery, however, stands as a testament to the often-serendipitous nature of scientific progress, where foundational chemical explorations pave the way for future innovations in seemingly disparate fields.

Early Synthetic Explorations: The 1970s and the Dawn of Aza-Peptide Chemistry

The 1970s marked the true beginning of intentional aza-peptide synthesis. Researchers began to recognize the potential of substituting the α-carbon of an amino acid with a nitrogen atom to create novel peptide analogs with altered properties. A notable contribution during this period came from Dutta and Morley, who in 1975 published their work on the preparation of α-aza-amino-acid (carbazic acid) derivatives. Their research provided some of the earliest systematic methods for creating these building blocks, which were essential for the subsequent synthesis of aza-peptides.

These early synthetic approaches were primarily conducted in solution phase and were often laborious, requiring multi-step procedures for the preparation of each aza-amino acid monomer. The general strategy involved the synthesis of a suitably protected hydrazine derivative, which would serve as the aza-amino acid precursor, followed by its coupling to an amino acid or peptide fragment.

A key challenge in these early syntheses was the activation of the carboxyl group of the aza-amino acid for peptide bond formation. The nucleophilicity of the hydrazine nitrogens presented a unique set of challenges compared to traditional peptide synthesis.

The Solid-Phase Revolution: Adapting SPPS for Aza-Peptides

The advent of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized peptide chemistry.[3] However, the adaptation of this powerful technique for the efficient synthesis of aza-peptides did not occur until the early 1990s. The ability to assemble aza-peptides on a solid support offered significant advantages in terms of purification and automation.

The integration of aza-amino acids into SPPS protocols required the development of new strategies and building blocks. Two main approaches emerged:

-

Pre-formed Aza-Amino Acid Monomer Incorporation: This method involves the synthesis of protected aza-amino acid monomers in solution, which are then coupled to the growing peptide chain on the solid support using standard coupling reagents.

-

Submonomer Synthesis: This elegant approach, developed later, involves the sequential addition of the components of the aza-amino acid residue directly on the solid support.

The development of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) compatible aza-amino acid building blocks was a critical step in enabling the routine synthesis of aza-peptides using automated synthesizers.

Modern Synthetic Methodologies: Efficiency and Diversity

Contemporary aza-peptide synthesis has benefited from decades of refinement, leading to highly efficient and versatile methodologies. These advancements have made aza-peptides more accessible for a wide range of applications.

Aza-Scanning: A Tool for Structure-Activity Relationship Studies

The concept of "aza-scanning" has become a powerful tool in drug discovery. This technique involves the systematic replacement of each amino acid in a parent peptide with its corresponding aza-amino acid analog. By evaluating the biological activity of the resulting library of aza-peptides, researchers can gain valuable insights into the conformational requirements for activity and identify key residues that are critical for receptor binding or enzymatic inhibition.

Submonomer Solid-Phase Synthesis

The submonomer approach to aza-peptide synthesis offers significant advantages in terms of flexibility and the ability to generate diverse libraries. This method typically involves the following steps:

-

Immobilization of an N-protected amino acid on the solid support.

-

Activation of the resin-bound amine.

-

Reaction with a hydrazine derivative to form the aza-glycine backbone.

-

Alkylation of the hydrazine nitrogen to introduce the desired side chain.

This approach avoids the need to synthesize and purify individual aza-amino acid monomers for every desired residue, thereby streamlining the process of creating diverse aza-peptide libraries.

Key Applications of Aza-Amino Acids

The unique structural and chemical properties of aza-amino acids have led to their widespread use in various areas of chemical biology and drug discovery.

-

Enzyme Inhibitors: The altered geometry and electronic properties of the aza-peptide bond can lead to potent and selective enzyme inhibitors. The nitrogen atom at the α-position can interact differently with the active site of an enzyme compared to a carbon atom, leading to enhanced binding affinity.

-

Receptor Ligands: Aza-amino acid substitution can be used to constrain the conformation of a peptide, leading to analogs with improved receptor selectivity and potency.

-

Therapeutic Peptides: The inherent resistance of the aza-peptide bond to proteolytic degradation makes aza-amino acids attractive modifications for enhancing the in vivo stability and bioavailability of therapeutic peptides. This is exemplified by the FDA-approved drugs Goserelin, a luteinizing hormone-releasing hormone (LHRH) agonist, and Atazanavir, an HIV protease inhibitor.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Aza-Dipeptide Synthesis

This protocol outlines a representative solution-phase synthesis of an aza-dipeptide, a fundamental building block for more complex aza-peptides.

Materials:

-

N-Boc-protected amino acid

-

N'-alkylhydrazine

-

Coupling reagent (e.g., DCC/HOBt or HATU)

-

Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

-

Tertiary amine base (e.g., Diisopropylethylamine)

-

Purification supplies (e.g., Silica gel for column chromatography)

Procedure:

-

Dissolve the N-Boc-protected amino acid (1.0 eq) in anhydrous DCM.

-

Add the coupling reagent (1.1 eq) and HOBt (1.1 eq) to the solution and stir for 15 minutes at 0°C.

-

In a separate flask, dissolve the N'-alkylhydrazine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.

-

Slowly add the activated amino acid solution to the hydrazine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

-

Wash the organic layer with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-aza-dipeptide.

Protocol 2: General Cycle for Solid-Phase Aza-Peptide Synthesis (Fmoc-Strategy)

This protocol describes a single coupling cycle for incorporating an Fmoc-protected aza-amino acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in DMF (v/v)

-

Fmoc-protected aza-amino acid

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, N-methylmorpholine)

-

Anhydrous DMF

Procedure:

-

Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

-

Aza-Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected aza-amino acid (3-5 eq) with the coupling reagent (3-5 eq) and a base (6-10 eq) in DMF for 5-10 minutes.

-

Add the activated aza-amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The longer coupling time is often necessary due to the reduced nucleophilicity of the N-terminal hydrazine.

-